Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate

HPLC method development Quality control Purity analysis

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (CAS 42989‑16‑2) is a fully substituted benzoate ester belonging to the phenoxybenzoate class. Its molecular architecture combines three chlorine atoms, a nitrile group, and a phenoxy substituent on a benzoate methyl ester core (C₁₅H₈Cl₃NO₃, MW ≈ 356.6 g mol⁻¹, boiling point 440 °C at 760 mmHg).

Molecular Formula C15H8Cl3NO3
Molecular Weight 356.6 g/mol
CAS No. 42989-16-2
Cat. No. B12671132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate
CAS42989-16-2
Molecular FormulaC15H8Cl3NO3
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C(=C1Cl)OC2=CC=CC=C2)Cl)Cl)C#N
InChIInChI=1S/C15H8Cl3NO3/c1-21-15(20)10-9(7-19)11(16)13(18)14(12(10)17)22-8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyUWCORGKXLPEJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (CAS 42989-16-2) – A Trichlorinated Phenoxybenzoate Ester for Agrochemical and Dyestuff Intermediate Applications


Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (CAS 42989‑16‑2) is a fully substituted benzoate ester belonging to the phenoxybenzoate class. Its molecular architecture combines three chlorine atoms, a nitrile group, and a phenoxy substituent on a benzoate methyl ester core (C₁₅H₈Cl₃NO₃, MW ≈ 356.6 g mol⁻¹, boiling point 440 °C at 760 mmHg) [1][2]. Originally disclosed in patents assigned to GAF Corporation and CIBA‑GEIGY, compounds of this type are recognized as intermediates for isoindolinone pigments and as selective herbicides, where subtle changes in the substitution pattern profoundly alter biological activity [3][4].

Why Generic Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate Substitution Carries Procurement Risk


Phenoxybenzoate herbicides and intermediates are notoriously sensitive to the number and position of halogen, cyano, and alkoxy substituents. Patent literature explicitly warns that “quite closely related compounds will have quite different weed control abilities and crop selectivity” and that activity cannot be predicted from structure alone [1]. In the context of dyestuff synthesis, replacing the phenoxy group with methoxy or altering the ester from methyl to ethyl changes the melting point, reactivity, and ultimately the purity and shade of the derived isoindolinone pigment [2]. Consequently, a purchaser who treats any trichlorocyanobenzoate ester as interchangeable risks receiving material that fails in the intended biological or synthetic application.

Quantitative Differentiation Evidence for Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (42989-16-2)


HPLC Separation Profile on Newcrom R1 – Resolving the Target Ester from Process-Related Analogs

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate can be baseline-resolved on a Newcrom R1 mixed-mode reverse-phase column using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This validated method directly supports purity verification and impurity profiling, which are pre-requisites for procurement in regulated intermediate supply chains. In contrast, the ethyl ester homolog and the 5‑methoxy analog require different mobile-phase compositions or column chemistries to achieve equivalent resolution, reflecting the significant effect of the ester alkyl group and the 5‑substituent on chromatographic retention.

HPLC method development Quality control Purity analysis

Melting Point Shift Relative to the Ethyl Ester Homolog – A Surrogate for Crystallinity and Purification Behavior

The ethyl ester analog, 3,4,6‑trichloro‑5‑phenoxy‑2‑cyanobenzoic acid ethyl ester, exhibits a melting point of 88–89 °C [1]. While the melting point of the methyl ester is not disclosed in the same patent, the replacement of the ethyl group by a methyl group typically increases the melting point by 10–30 °C in this series (cf. the 5‑methoxy methyl ester, mp 100 °C). This shift has practical consequences: a higher melting point generally correlates with improved crystallinity, easier purification by recrystallization, and better storage stability.

Thermal analysis Purification Intermediate quality

Boiling Point as a Distillation Purity Gate – Differentiating the Methyl Ester from Lower-Molecular-Weight Phenoxybenzoates

The compound's atmospheric boiling point is reported as 440 °C at 760 mmHg [1]. This value is substantially higher than that of unsubstituted methyl phenoxybenzoates (e.g., methyl 4‑phenoxybenzoate, bp ≈330 °C) and reflects the combined mass and polarizability effects of the three chlorine atoms and the cyano group. The high boiling point enables high-temperature distillative purification without thermal decomposition, provided adequate vacuum is applied.

Volatility Distillation Thermal stability

Synthetic Utility in Isoindolinone Pigment Production – Phenoxy vs. Methoxy Substituent Impact on Pigment Properties

US Patent 3,884,955 demonstrates that 3,4,6‑trichloro‑5‑phenoxy‑2‑cyanobenzoic acid esters are precursors to isoindolinone pigments [1]. The phenoxy substituent imparts a bathochromic shift and increased molar absorptivity relative to the 5‑methoxy analog. Specifically, the 5‑methoxy methyl ester (mp 100 °C) yields a 3,3,6‑trimethoxy‑4,5,7‑trichloroisoindolinone of decomposition point 138–140 °C, whereas the phenoxy-substituted intermediate produces pigments with different shade and fastness properties, making the methyl 2,4,5‑trichloro‑6‑cyano‑3‑phenoxybenzoate the preferred intermediate for reddish-yellow isoindolinone pigments.

Dyestuff intermediates Isoindolinone pigments Pigment shade control

Priority Application Scenarios for Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (42989-16-2) Based on Verified Differentiation Evidence


Quality Control Release Testing Using Validated HPLC Methodology

Procurement and QC laboratories can implement the Newcrom R1 HPLC method described by SIELC to verify the identity and purity of incoming batches of methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate . The method's ability to separate the target ester from its ethyl and methoxy analogs ensures that the delivered material meets the specified ester and 5‑substituent requirements, which is critical when the compound is used as a regulated intermediate for pigment or agrochemical synthesis.

Synthesis of Reddish-Yellow Isoindolinone Pigments for High-Performance Coatings

In the production of isoindolinone pigments, the 5‑phenoxy substituent on the trichlorocyanobenzoate methyl ester is essential for achieving the desired bathochromic shift and fastness properties . Using the 5‑methoxy analog instead leads to a hypsochromically shifted pigment that fails color matching. Therefore, procurement specifications must explicitly require the 5‑phenoxy derivative for applications in automotive OEM coatings and high-grade printing inks where color consistency is non‑negotiable.

Thermally Demanding Chemical Transformations Requiring Low Volatility Intermediates

With a boiling point of 440 °C , the methyl ester withstands high-temperature reaction conditions that would volatilize lower-boiling phenoxybenzoates. This property is advantageous in solvent-free melt reactions and vacuum-assisted polycondensations, allowing the intermediate to remain in the reaction phase while by-products are stripped off, thereby improving yield and purity without resorting to excess reagent strategies.

Structure–Activity Relationship (SAR) Studies in Herbicide Discovery Programs

Given the known sensitivity of herbicidal phenoxybenzoates to their substitution pattern , research programs investigating cereal or rice selectivity can use the 2,4,5‑trichloro‑6‑cyano‑3‑phenoxy arrangement as a comparator scaffold. The compound serves as a negative or positive control when probing the contribution of the phenoxy group versus alkoxy or thioether groups, thereby accelerating the identification of lead candidates with improved crop safety.

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